5-Chloro-m-phenylenediamine
Overview
Description
5-Chloro-m-phenylenediamine: is an organic compound with the molecular formula C6H7ClN2 . It is a derivative of m-phenylenediamine, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is used in various industrial applications, particularly in the synthesis of dyes and as an intermediate in pharmaceutical production .
Scientific Research Applications
Chemistry: 5-Chloro-m-phenylenediamine is used as a building block in the synthesis of various organic compounds, including dyes and polymers. It serves as an intermediate in the production of aramid fibers and epoxy resins .
Biology and Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs. Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Industry: The compound is used in the production of dyes for textiles and leather. It is also employed in the manufacture of hair dyes, where it acts as a coupling agent to produce vibrant colors .
Safety and Hazards
5-Chloro-m-phenylenediamine is harmful if swallowed, in contact with skin, or if inhaled . It is also suspected of causing genetic defects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
5-Chloro-m-phenylenediamine is a chemical compound used in various applications, including as a pharmaceutical intermediate . .
Mode of Action
It is known that phenylenediamines, in general, can interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Phenylenediamines are known to be involved in various biochemical processes .
Result of Action
It is known that phenylenediamines can have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
5-Chloro-m-phenylenediamine plays a significant role in biochemical reactions, particularly in the field of coordination chemistry. It acts as a ligand precursor, forming complexes with metals that can be further oxidized to produce diimine derivatives . These complexes are often colorful and can exist in various stable oxidation states. The compound interacts with enzymes and proteins involved in oxidative polymerization, such as peroxidases, which facilitate the formation of polymeric structures . Additionally, this compound can interact with biomolecules like nucleic acids, potentially forming adducts that may influence genetic material .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in antioxidant defense . This compound can also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially leading to alterations in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity . For example, this compound can inhibit the activity of certain enzymes involved in DNA repair, leading to an accumulation of DNA damage . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and long-term changes in cellular function . These effects may include alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound have been associated with increased oxidative stress, DNA damage, and cell death in animal models . Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can influence the overall metabolic flux and levels of specific metabolites within the cell . Enzymes such as cytochrome P450s are often involved in the metabolism of this compound, contributing to its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can be influenced by factors such as its chemical properties, the presence of specific transporters, and its affinity for binding proteins . This can affect its accumulation and localization within different tissues and organs .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function . These localization patterns can determine the specific biological effects of the compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-m-phenylenediamine can be synthesized through several methods. One common method involves the chlorination of m-phenylenediamine. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 5-chloro-1,3-dinitrobenzene. This process requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve efficient reduction of the nitro groups to amine groups .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-m-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Further reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
m-Phenylenediamine: The parent compound without the chlorine substitution.
o-Phenylenediamine: An isomer with amine groups at the 1 and 2 positions.
p-Phenylenediamine: An isomer with amine groups at the 1 and 4 positions.
Uniqueness: 5-Chloro-m-phenylenediamine is unique due to the presence of the chlorine atom, which imparts different chemical reactivity and properties compared to its non-chlorinated counterparts. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-chlorobenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNUCJOYPXKLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067795 | |
Record name | 1,3-Benzenediamine, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33786-89-9 | |
Record name | 3,5-Diaminochlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33786-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediamine, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033786899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, 5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediamine, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-1,3-PHENYLENEDIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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